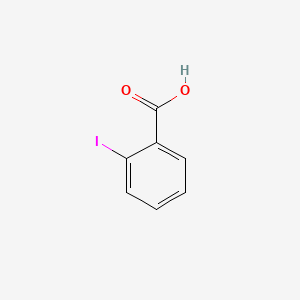

2-Iodobenzoic acid

Cat. No. B1664553

Key on ui cas rn:

88-67-5

M. Wt: 248.02 g/mol

InChI Key: CJNZAXGUTKBIHP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04267344

Procedure details

Thus, e.g. 4-chloro-thiophenol and 2-iodo-benzoic acid are condensed to give 2-carboxy-4'-chlorodiphenylsulfide, which is then cyclized to 2-chloro-thioxanthone (cf. J. O. Jilek, M. Rajsner, J. Pomykacek and M. Protiva, Cesk. Farm. 14, (1965) 294-303). In an analogous manner, 4,5-dichlorothioxanthone is obtained from 2-(o-chlorophenylthio)-3-chlorobenzoic acid (cf. V. G. Kalawar, V. V. Badiger and K. S. Nargund, J. Karnatak Univ. 11, (1966) 37-41). Selenoxanthone is obtained from 2-(phenylseleno)-benzoic acid, made by the condensation of selenophenol with 2-iodobenzoic acid; 2-chloro-selenoxanthone is synthesized from 2-(p-chlorophenylseleno)-benzoic acid, obtained from 4-chloroselenophenol and 2-iodobenzoic acid (cf. K. Sindelar, E. Svatek, J. Metysova, J. Metys and M. Protiva, Collection Czechoslovak Chem. Commun. 34, (1969) 3792-3800). 3-Methoxy xanthone is analogously obtained from 2-carboxy-3'-methoxy diphenyl ether, 3-chloro-6-methoxy-xanthone from 2-carboxy,5-chloro-3'-methoxy diphenyl ether and 3-methyl-xanthone from 2-carboxy,5-methyl diphenyl ether. 3,6-Dimethoxy-xanthone is obtained from the abovementioned 3-chloro,6-methoxy-xanthone by the facile replacement of chloride with methoxy (cf. A. A. Goldberg and A. H. Wragg, J. Chem. Soc. 1958, 4227-4234 and ibid. 4234-4241). Similarly, 3-nitro-xanthone is obtained from 2-carboxy,5-nitrodiphenyl ether and 4-nitroxanthone from 2-carboxy,6-nitro diphenyl ether, whereas 2-nitroxanthone and 2,7-dinitro-xanthone may be obtained by direct nitration of xanthone (cf. A. A. Goldberg and H. A. Walker, J. Chem. Soc. 1953, 1348-1357).

Name

2-(p-chlorophenylseleno)-benzoic acid

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

C1([SeH])C=CC=CC=1.[I:8][C:9]1[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=1[C:11]([OH:13])=[O:12].[Cl:18][C:19]1[CH:24]=[CH:23][C:22]([Se:25][C:26]2[CH:34]=[CH:33][CH:32]=[CH:31][C:27]=2[C:28]([OH:30])=O)=[CH:21][CH:20]=1>>[Cl:18][C:19]1[CH:20]=[CH:21][C:22]2[Se:25][C:26]3[C:27](=[CH:31][CH:32]=[CH:33][CH:34]=3)[C:28](=[O:30])[C:23]=2[CH:24]=1.[Cl:18][C:19]1[CH:24]=[CH:23][C:22]([SeH:25])=[CH:21][CH:20]=1.[I:8][C:9]1[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=1[C:11]([OH:13])=[O:12]

|

Inputs

Step One

|

Name

|

2-(p-chlorophenylseleno)-benzoic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(C=C1)[Se]C1=C(C(=O)O)C=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)[SeH]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

IC1=C(C(=O)O)C=CC=C1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC=2C(C3=CC=CC=C3[Se]C2C=C1)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC=C(C=C1)[SeH]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

IC1=C(C(=O)O)C=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |